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Compound of Interest

Compound Name: Neochlorogenic acid methyl ester

Cat. No.: B15566799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for

neochlorogenic acid methyl ester, a significant natural product with potential applications in

drug development. This document outlines the interpretation of its nuclear magnetic resonance

(NMR), mass spectrometry (MS), and infrared (IR) data, and includes detailed experimental

protocols for its isolation and analysis.

Molecular Structure
Neochlorogenic acid methyl ester, also known as methyl 3-O-caffeoylquinate, is the methyl

ester of neochlorogenic acid. Its structure consists of a quinic acid core esterified with caffeic

acid at the C-3 position and a methyl ester at the C-1 carboxylic acid position.

Spectroscopic Data
The structural elucidation of neochlorogenic acid methyl ester is achieved through a

combination of spectroscopic techniques. The following sections present a summary and

interpretation of the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for neochlorogenic acid methyl ester are summarized
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below. The data is referenced from a study on caffeoylquinic acid derivatives isolated from

Lonicera japonica Thunb. flower buds.

Table 1: ¹H NMR Spectroscopic Data for Neochlorogenic Acid Methyl Ester (400 MHz,

DMSO-d₆)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Quinic Acid Moiety

2 1.89 m

2' 1.95 m

3 5.10 m

4 3.50 m

5 3.95 m

6 1.75 m

6' 2.10 m

OCH₃ 3.65 s

Caffeoyl Moiety

2' 7.04 d 2.0

5' 6.76 d 8.2

6' 6.98 dd 8.2, 2.0

7' (H-α) 6.25 d 15.9

8' (H-β) 7.45 d 15.9

Table 2: ¹³C NMR Spectroscopic Data for Neochlorogenic Acid Methyl Ester (100 MHz,

DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15566799?utm_src=pdf-body
https://www.benchchem.com/product/b15566799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

Quinic Acid Moiety

1 175.2

2 37.0

3 70.5

4 72.1

5 70.0

6 35.0

OCH₃ 52.3

Caffeoyl Moiety

1' 125.5

2' 114.8

3' 145.6

4' 148.5

5' 115.8

6' 121.4

7' (C-α) 115.2

8' (C-β) 145.0

9' (C=O) 165.8

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the

molecular weight of caffeoylquinic acid derivatives. In negative ion mode, neochlorogenic
acid methyl ester is expected to show a deprotonated molecule [M-H]⁻. Studies on methyl

chlorogenate isomers have identified the [M-H]⁻ ion at an m/z of 367[1]. High-resolution mass
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spectrometry (HRMS) would provide the exact mass, confirming the molecular formula

C₁₇H₂₀O₉.

Table 3: Mass Spectrometry Data for Neochlorogenic Acid Methyl Ester

Ion m/z (Expected)

[M-H]⁻ 367.1034

[M+H]⁺ 369.1180

[M+Na]⁺ 391.0999

Infrared (IR) Spectroscopy
The IR spectrum of neochlorogenic acid methyl ester will exhibit characteristic absorption

bands for its functional groups. While a specific spectrum for this compound is not readily

available in public databases, the expected absorptions can be predicted based on its

structure.

Table 4: Predicted Infrared (IR) Absorption Bands for Neochlorogenic Acid Methyl Ester
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Functional Group Wavenumber (cm⁻¹) Description

O-H (hydroxyls) 3500-3200 (broad)

Stretching vibrations of the

multiple hydroxyl groups on

the quinic acid and caffeoyl

moieties.

C-H (aromatic) 3100-3000
Stretching vibrations of the C-

H bonds on the aromatic ring.

C-H (aliphatic) 3000-2850

Stretching vibrations of the C-

H bonds in the quinic acid

methyl ester moiety.

C=O (ester) 1750-1735
Stretching vibration of the

methyl ester carbonyl group.

C=O (α,β-unsaturated ester) 1730-1715
Stretching vibration of the

caffeoyl ester carbonyl group.

C=C (aromatic) 1600, 1515

Stretching vibrations of the

carbon-carbon double bonds in

the aromatic ring.

C=C (alkene) 1630

Stretching vibration of the

carbon-carbon double bond in

the caffeoyl moiety.

C-O (ester/alcohol) 1300-1000
Stretching vibrations of the C-

O bonds.

Experimental Protocols
The following protocols are representative of the methods used for the isolation and

spectroscopic analysis of neochlorogenic acid methyl ester from plant sources[2].

Isolation of Neochlorogenic Acid Methyl Ester
Extraction: Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is

extracted with 80% aqueous methanol at room temperature. The extraction is typically

repeated three times to ensure exhaustive extraction.
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Solvent Partitioning: The combined methanolic extracts are concentrated under reduced

pressure to yield a crude extract. This extract is then suspended in water and partitioned

successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction,

which is rich in phenolic compounds, is collected.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography

on a silica gel column. The column is eluted with a gradient of chloroform and methanol.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Further Purification: Fractions containing neochlorogenic acid methyl ester are combined

and further purified by repeated column chromatography on Sephadex LH-20, eluting with

methanol, followed by preparative high-performance liquid chromatography (HPLC) to yield

the pure compound.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field

spectrometer. The purified compound is dissolved in a deuterated solvent, typically DMSO-d₆

or methanol-d₄. Chemical shifts are referenced to the residual solvent signals.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

is performed on a Q-TOF or similar high-resolution mass spectrometer. The sample is

dissolved in methanol and infused into the ESI source in either positive or negative ion

mode.

Infrared Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample

can be analyzed as a KBr pellet or as a thin film on a salt plate.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product and a conceptual signaling pathway where such a compound might be

investigated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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